molecular formula C11H11BrO4 B139879 Ethyl 2-(5-bromo-2-formylphenoxy)acetate CAS No. 942414-81-5

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Cat. No.: B139879
CAS No.: 942414-81-5
M. Wt: 287.11 g/mol
InChI Key: OVGQAUDSJKCXBY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-2-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-formylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Reduction: Ethyl 2-(5-bromo-2-hydroxyphenoxy)acetate.

    Oxidation: Ethyl 2-(5-bromo-2-carboxyphenoxy)acetate

Scientific Research Applications

Ethyl 2-(5-bromo-2-formylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would depend on the specific biological target it is designed to interact with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQAUDSJKCXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443210
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942414-81-5
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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